molecular formula C20H19NO3 B8173781 tert-Butyl (3-((4-formylphenyl)ethynyl)phenyl)carbamate

tert-Butyl (3-((4-formylphenyl)ethynyl)phenyl)carbamate

Cat. No.: B8173781
M. Wt: 321.4 g/mol
InChI Key: GHCJDJIOHBCHSV-UHFFFAOYSA-N
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Description

tert-Butyl (3-((4-formylphenyl)ethynyl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a phenyl ring, which is further substituted with a formylphenyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-((4-formylphenyl)ethynyl)phenyl)carbamate typically involves a multi-step process:

    Formation of the Ethynylphenyl Intermediate: The initial step involves the coupling of a phenylacetylene with a formyl-substituted phenyl halide using a palladium-catalyzed Sonogashira coupling reaction. This reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium(II) acetate.

    Introduction of the Carbamate Group: The ethynylphenyl intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as pyridine to form the desired carbamate compound.

Industrial Production Methods

While the industrial production methods for this compound are not widely documented, the synthesis likely follows similar steps as the laboratory preparation, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in tert-Butyl (3-((4-formylphenyl)ethynyl)phenyl)carbamate can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ethynyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: tert-Butyl (3-((4-formylphenyl)ethynyl)phenyl)carbamate can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Bioconjugation: It can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.

Industry

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-((4-formylphenyl)ethynyl)phenyl)carbamate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and formyl groups can participate in various chemical interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3-((4-methylphenyl)ethynyl)phenyl)carbamate: Similar structure but with a methyl group instead of a formyl group.

    tert-Butyl (3-((4-nitrophenyl)ethynyl)phenyl)carbamate: Similar structure but with a nitro group instead of a formyl group.

    tert-Butyl (3-((4-hydroxyphenyl)ethynyl)phenyl)carbamate: Similar structure but with a hydroxy group instead of a formyl group.

Uniqueness

The presence of the formyl group in tert-Butyl (3-((4-formylphenyl)ethynyl)phenyl)carbamate imparts unique reactivity and potential for further functionalization compared to its analogs. This makes it particularly valuable in synthetic chemistry and drug development.

Properties

IUPAC Name

tert-butyl N-[3-[2-(4-formylphenyl)ethynyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-20(2,3)24-19(23)21-18-6-4-5-16(13-18)10-7-15-8-11-17(14-22)12-9-15/h4-6,8-9,11-14H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCJDJIOHBCHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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